molecular formula C14H17NO5 B13498055 Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate CAS No. 112026-37-6

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate

Cat. No.: B13498055
CAS No.: 112026-37-6
M. Wt: 279.29 g/mol
InChI Key: XTSGXXDPGJJFGV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate typically involves the following steps:

    Formation of the Enolate Ion: Ethyl 3-oxobutanoate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion is then alkylated with an appropriate alkyl halide to introduce the benzyloxycarbonyl-protected amino group.

    Esterification: The resulting intermediate is subjected to esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification methods can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary or secondary amines.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydroxyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound can undergo hydrolysis to release the active amino group, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: Similar structure but lacks the benzyloxycarbonyl-protected amino group.

    Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.

    Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.

Uniqueness

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is unique due to the presence of the benzyloxycarbonyl-protected amino group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.

Biological Activity

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a benzyloxycarbonyl group, which enhances its stability and solubility in biological systems. Its molecular formula contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . The compound's functional groups allow it to bind to specific enzymes, potentially blocking their active sites and inhibiting their functions. This property is crucial for developing drugs aimed at modulating enzyme activity in various disease contexts.

Biological Activity Overview

  • Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes involved in metabolic pathways. The binding affinity and specificity of this compound towards target enzymes are essential for understanding its therapeutic potential.
  • Cytotoxicity : Preliminary evaluations suggest that this compound exhibits cytotoxic effects on various cancer cell lines. Research has shown that it can induce apoptosis in cells, which is a critical mechanism for cancer treatment .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with structurally similar compounds. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against bacterial and fungal strains .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivitySimilar compounds show activity against pathogens

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with specific metabolic enzymes revealed that the compound effectively inhibits enzyme activity at micromolar concentrations, suggesting its potential use in drug development targeting metabolic disorders.

Case Study 2: Cytotoxic Effects

In vitro studies conducted on various cancer cell lines demonstrated that this compound caused significant morphological changes indicative of apoptosis. The compound enhanced caspase-3 activity, which is a marker for programmed cell death, confirming its potential as an anticancer agent .

Case Study 3: Antimicrobial Properties

Research into structurally related compounds showed promising results against common bacterial strains such as E. coli and Staphylococcus aureus. Although direct studies on this compound are lacking, these findings suggest a need for further investigation into its antimicrobial efficacy .

Properties

CAS No.

112026-37-6

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,18)

InChI Key

XTSGXXDPGJJFGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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